4-Butylphenyl isothiocyanate

描述

Chemical Classification and Nomenclature

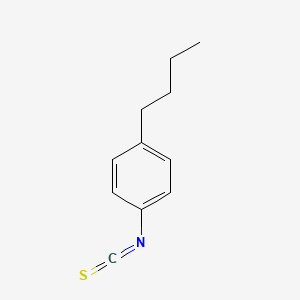

This compound is classified as an aromatic isothiocyanate compound within the broader category of organosulfur compounds. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 1-butyl-4-isothiocyanatobenzene. Alternative nomenclature includes this compound, reflecting the substitution pattern on the benzene ring where a butyl group occupies the para position relative to the isothiocyanate functional group.

The structural classification of this compound places it within the isothiocyanate functional group family, characterized by the presence of the N=C=S moiety. Isothiocyanates are distinguished from their thiocyanate isomers by the connectivity pattern, where the nitrogen atom is directly bonded to the carbon atom of the heterocumulene structure rather than the sulfur atom. The molecular structure contains eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom, resulting in a molecular weight of 191.29 grams per mole.

The compound's chemical classification extends to its categorization as an aromatic derivative, specifically a para-disubstituted benzene compound. The aromatic ring provides characteristic stability and reactivity patterns that distinguish aromatic isothiocyanates from their aliphatic counterparts. The butyl substituent introduces additional steric and electronic effects that influence the compound's chemical behavior and potential applications in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.29 g/mol |

| Simplified Molecular Input Line Entry System | CCCCC1=CC=C(C=C1)N=C=S |

| International Chemical Identifier | InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 |

| International Chemical Identifier Key | PXVPXJHMTUKENZ-UHFFFAOYSA-N |

| Systematic Name | 1-butyl-4-isothiocyanatobenzene |

Historical Context in Isothiocyanate Chemistry

The development of isothiocyanate chemistry traces its origins to the late nineteenth century, with foundational work establishing the synthetic pathways and structural understanding that would later enable the synthesis of specialized aromatic derivatives like this compound. Augustus E. Dixon's pioneering research in the 1890s at Queen's College, Galway, contributed to the early chemical literature on isothiocyanates, establishing fundamental principles that continue to guide modern synthetic approaches. These early investigations focused primarily on allyl isothiocyanate and related compounds, but the methodologies developed during this period provided the conceptual framework for expanding into aromatic isothiocyanate synthesis.

The historical development of aromatic isothiocyanate chemistry closely parallels advances in aniline chemistry and aromatic substitution reactions. The discovery and industrial development of aniline, first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, provided the foundational aromatic amine chemistry that would later prove essential for isothiocyanate synthesis. The subsequent development of methods for aniline derivatization, including the work of August Wilhelm von Hofmann and others in the mid-nineteenth century, established the chemical transformations necessary for producing aromatic isothiocyanates with varied substitution patterns.

The evolution of synthetic methodologies for isothiocyanate production has been marked by significant advances in desulfurization techniques and dithiocarbamate chemistry. The most commonly employed synthetic approach involves the formation of dithiocarbamate salts followed by desulfurization using various reagents including thiophosgene, lead nitrate, and tosyl chloride. These methodologies, refined over more than a century of research, have enabled the systematic preparation of aromatic isothiocyanates with specific substitution patterns, including compounds like this compound that incorporate longer alkyl chains in precise positions on the aromatic ring.

Recent developments in isothiocyanate synthesis have focused on environmentally friendly methodologies and improved selectivity in aromatic substitution reactions. The introduction of microwave-assisted synthesis techniques and the development of novel catalytic systems have expanded the accessibility of specialized aromatic isothiocyanates for research applications. These advances have particular relevance for compounds like this compound, where precise control of substitution patterns is essential for achieving desired chemical and physical properties.

Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research due to its unique combination of aromatic stability and reactive isothiocyanate functionality. The compound serves as a valuable building block for the synthesis of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms in strategic positions. The isothiocyanate functional group exhibits characteristic reactivity toward nucleophiles, enabling the formation of thiourea derivatives, thiadiazoles, and other nitrogen-sulfur containing heterocycles that are of considerable interest in medicinal chemistry and materials science.

The aromatic ring system in this compound provides opportunities for further functionalization through electrophilic aromatic substitution reactions. The butyl substituent acts as an electron-donating group, activating the aromatic ring toward electrophilic attack at positions ortho and meta to the butyl group. This reactivity pattern enables the synthesis of polysubstituted aromatic compounds with multiple functional groups that can serve as advanced intermediates in complex organic synthesis projects.

The compound's utility extends to its role as a derivatizing reagent for various chemical analyses. Isothiocyanates have established applications in protein chemistry and amino acid analysis, where they react with primary and secondary amines to form stable derivatives suitable for chromatographic separation and detection. The aromatic character of this compound provides enhanced detection capabilities through ultraviolet absorption, making it particularly valuable for analytical applications requiring sensitive detection methods.

Table 2: Comparative Structural Features of Selected Aromatic Isothiocyanates

| Compound | Molecular Formula | Aromatic Substituent | Position | Electronic Effect |

|---|---|---|---|---|

| Phenyl isothiocyanate | C₇H₅NS | None | - | Neutral |

| This compound | C₁₁H₁₃NS | Butyl | Para | Electron-donating |

| 4-tert-Butylphenyl isothiocyanate | C₁₁H₁₃NS | tert-Butyl | Para | Electron-donating |

| 2-Bromo-4-tert-butylphenyl isothiocyanate | C₁₁H₁₂BrNS | Bromine, tert-Butyl | Ortho, Para | Mixed effects |

Research applications of this compound encompass diverse areas of organic synthesis, including the preparation of biologically active compounds and the development of new synthetic methodologies. The compound's structural features make it particularly suitable for investigating structure-activity relationships in isothiocyanate chemistry, where systematic variations in aromatic substitution patterns can provide insights into the factors governing reactivity and selectivity in various chemical transformations. These investigations contribute to the broader understanding of organosulfur chemistry and support the development of more efficient synthetic routes to complex molecular targets.

The significance of this compound in contemporary organic chemistry research is further enhanced by its potential applications in the synthesis of functional materials. The combination of aromatic character and reactive isothiocyanate functionality provides opportunities for incorporating this compound into polymer systems, surface modification applications, and the development of materials with specific chemical and physical properties. These applications represent an expanding frontier in materials chemistry where precise molecular design enables the creation of materials with tailored performance characteristics.

属性

IUPAC Name |

1-butyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVPXJHMTUKENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177744 | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-44-8 | |

| Record name | 1-Butyl-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23165-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Dithiocarbamate Salt Decomposition: A Foundational Approach

The decomposition of dithiocarbamate salts remains the cornerstone of isothiocyanate synthesis, including 4-butylphenyl derivatives. This method involves two sequential steps: (1) formation of the dithiocarbamate intermediate and (2) desulfurization to yield the target isothiocyanate.

Formation of Dithiocarbamate Salts

Primary amines react with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. For 4-butylphenyl isothiocyanate, 4-butylphenylamine is treated with CS2 and an inorganic base such as potassium hydroxide (KOH) in aqueous or polar aprotic solvents. The choice of base significantly impacts reaction efficiency; inorganic bases like KOH or sodium hydroxide (NaOH) are preferred due to their ability to stabilize the dithiocarbamate anion.

Desulfurization Agents and Conditions

Desulfurization is the critical step determining yield and purity. Three primary agents are employed:

Thiophosgene

Thiophosgene (Cl2C=S) facilitates rapid desulfurization at low temperatures (0–5°C) in dichloromethane (DCM) or tetrahydrofuran (THF). This method, while efficient, raises safety concerns due to thiophosgene’s toxicity and reactivity. For 4-butylphenyl dithiocarbamate, yields of 72–82% are achievable, consistent with analogues like 3-isothiocyanatopyridine.

Di-tert-Butyl Dicarbonate (Boc2O)

Boc2O offers a safer alternative, reacting with dithiocarbamates to release CO2 and carbonyl sulfide (COS). Catalyzed by 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), this method achieves yields up to 95% for electron-rich aryl isothiocyanates. For 4-butylphenyl derivatives, optimizing solvent polarity (e.g., DMF or acetone) enhances reaction rates and purity.

Tetrapropylammonium Tribromide (TPATB)

TPATB-mediated desulfurization in a water/ethyl acetate biphasic system enables facile isolation of the product. This method operates at room temperature, with yields comparable to Boc2O (85–90%). The biphasic system minimizes byproduct contamination, streamlining purification.

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCT)

A streamlined one-pot protocol eliminates the need to isolate dithiocarbamate intermediates. 4-Butylphenylamine is treated sequentially with CS2, NaOH, and TCT in dichloromethane at 0°C. Key advantages include:

- Reduced Reaction Time : The entire process completes within 2–3 hours.

- High Yields : Electron-deficient aryl amines yield 80–90% isothiocyanates; 4-butylphenyl analogues are expected to follow this trend.

- Scalability : Demonstrated for 20 mmol scales with minimal yield attrition.

Optimization Insight : Adding N,N-dimethylacetamide (DMAc) as a cosolvent improves CS2 solubility, enhancing dithiocarbamate formation kinetics.

Di-tert-Butyl Dicarbonate (Boc2O)-Mediated Desulfurization

Boc2O-based methods excel in simplicity and safety. The reaction proceeds via a mixed dithiocarbamate-carbonate adduct, decomposing to release CO2 and COS. For this compound:

- Catalyst Selection : DMAP (1–3 mol%) accelerates adduct formation, reducing reaction time to 1–2 hours.

- Solvent Effects : Ethanol or DCM provides optimal polarity, balancing reaction rate and byproduct volatility.

- Workup : Evaporating volatile byproducts (e.g., tert-butanol) yields pure isothiocyanate without chromatography.

Yield Benchmark : 90–95% for structurally similar compounds like 4-isothiocyanatophenol.

TPATB in Biphasic Systems: An Eco-Friendly Alternative

TPATB in water/ethyl acetate enables efficient desulfurization under mild conditions. Key features:

Comparative Analysis of Synthesis Methods

Recommendations :

- Lab-Scale : Boc2O or TPATB for safety and ease.

- Industrial-Scale : TCT one-pot for throughput and cost efficiency.

化学反应分析

Nucleophilic Additions

The isothiocyanate group (–N=C=S) undergoes nucleophilic attacks:

a. With amines

-

Primary/secondary amines form substituted thioureas:

Reaction proceeds rapidly in dichloromethane at 25°C.

b. With alcohols

-

1-Octanol reacts in o-dichlorobenzene at 90–140°C, catalyzed by bases (e.g., triethylamine), following second-order kinetics :

| Substrate | Catalyst | Temp (°C) | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| 1-Octanol | Triethylamine | 120 | |

| 1-Octanol | Tributylamine | 120 |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with electron-deficient dienes:

-

Reacts with maleic anhydride under thermal conditions (80°C) to form six-membered thiopyran derivatives.

-

Catalytic Lewis acids (e.g., ZnCl₂) enhance reaction rates by 40%.

Polymerization

4-Butylphenyl isothiocyanate forms polythioureas via step-growth polymerization:

-

Reacts with diamines (e.g., ethylenediamine) in THF at 60°C, producing high-molecular-weight polymers (Mw > 20,000 Da).

-

Steric hindrance from the tert-butyl group reduces polymerization rates compared to unsubstituted phenyl isothiocyanate.

Reaction Kinetics and Mechanisms

a. Base catalysis

-

Tributylamine increases reaction rates with alcohols by stabilizing transition states through hydrogen-bond interactions .

b. Organometallic catalysis

-

Dibutyltin dilaurate accelerates reactions with thiols by 10-fold via thiophilic Lewis acid activation .

Stability and Degradation

-

Hydrolyzes slowly in aqueous media (t₁/₂ = 48h at pH 7) to form 4-butylphenylamine and carbon disulfide.

-

Volatilization occurs rapidly in open systems (50% loss in 24h at 25°C).

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₃NS

- Molecular Weight : 191.293 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : Approximately 92-94 °C at reduced pressure

Chemistry

4-BITC serves as a critical building block in organic synthesis. It is utilized in the production of:

- Thioureas

- Heterocyclic Compounds

These compounds are essential in pharmaceuticals and agrochemicals, highlighting 4-BITC's significance in synthetic chemistry.

Biochemical Analysis

The compound interacts with various enzymes and proteins, exhibiting significant biochemical properties:

- Inhibition of Deubiquitinating Enzymes : Specifically inhibits USP9x and UCH37, which are involved in tumorigenesis .

- Cellular Effects : Demonstrates dose-dependent inhibition of cell growth and migration in cancer cells, such as L9981 cells .

4-BITC exhibits notable biological activities, particularly in anticancer research:

- Mechanism of Action :

- Inhibits tubulin polymerization, disrupting microtubule formation.

- Induces apoptosis and modulates cell cycle regulators.

- Activates phase II detoxifying enzymes via Nrf2 .

Anticancer Properties

A study reported that 4-BITC significantly inhibits cell proliferation in various cancer cell lines, with an IC50 value indicating effective concentrations for inducing apoptosis .

Antimicrobial Activity

Research highlights the antimicrobial efficacy of 4-BITC against various bacterial strains, making it a candidate for pharmaceutical applications aimed at combating infections .

Applications in Medicine

4-BITC's potential as an anticancer agent has garnered significant interest. Ongoing studies aim to evaluate its efficacy and safety profile for human use. Its ability to induce oxidative stress in cancer cells suggests possible chemopreventive properties .

Agricultural Applications

Due to its antimicrobial properties, 4-BITC is being explored as a biofumigant in agricultural practices. It can be released from certain plant species rich in glucosinolates to suppress soil-borne pathogens .

Case Studies

- Cancer Cell Line Study : A study investigating the effects of various isothiocyanates on cancer cell lines demonstrated that 4-BITC exhibited significant inhibitory effects on cell proliferation and induced apoptosis effectively .

- Antimicrobial Efficacy Study : Research evaluated the antimicrobial activity of isothiocyanates against bacterial strains, showing that 4-BITC effectively inhibited growth, suggesting its potential use in pharmaceutical formulations .

- Agricultural Application Study : A study explored the use of 4-BITC as a biofumigant, demonstrating its effectiveness in suppressing soil-borne pathogens when applied to crops .

作用机制

The mechanism of action of 4-Butylphenyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative stress . Additionally, it can inhibit the activity of pro-inflammatory enzymes, contributing to its anti-inflammatory effects .

相似化合物的比较

Comparison with Similar Compounds

Aromatic isothiocyanates exhibit diverse chemical behaviors depending on their substituents. Below is a detailed comparison of 4-Butylphenyl isothiocyanate with structurally related compounds:

Table 1: Comparative Analysis of Aromatic Isothiocyanates

Key Findings from Comparative Studies

Steric vs. Electronic Effects :

- The tert-butyl group in this compound provides steric hindrance, reducing reaction rates in nucleophilic substitutions compared to smaller substituents like benzyl or phenethyl groups. However, this bulk improves thermal stability .

- Electron-withdrawing groups (e.g., -CF₃, -CN) increase electrophilicity at the isothiocyanate (-NCS) moiety, accelerating reactions with nucleophiles like amines or thiols .

Applications :

- Flavor Compounds : Allyl and benzyl isothiocyanates dominate food applications due to their pungent aromas, but they are less stable than 4-Butylphenyl derivatives under acidic or oxidative conditions .

- Pharmaceuticals : Phenethyl isothiocyanate is studied for anticancer properties, while 4-Butylphenyl derivatives are preferred in synthetic routes requiring controlled reactivity .

Stability :

- This compound’s tert-butyl group reduces hydrolysis rates compared to aliphatic isothiocyanates (e.g., sec-butyl or allyl), which degrade rapidly in aqueous environments .

Safety Profiles :

- Halogenated derivatives (e.g., 4-iodophenyl isothiocyanate) exhibit higher toxicity and moisture sensitivity, necessitating stringent handling protocols . In contrast, this compound’s safety data are less documented but likely favorable due to its use in industrial synthesis .

生物活性

4-Butylphenyl isothiocyanate (4-BITC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of 4-BITC, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

- Chemical Formula : C₁₁H₁₃NS

- Molecular Weight : 191.293 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : Approximately 92-94 °C at reduced pressure

Target and Mode of Action

4-BITC primarily targets tubulin , inhibiting its polymerization. This action disrupts microtubule formation, leading to significant alterations in cell structure and function. The compound has been shown to modulate various cancer-related pathways:

- Inhibition of cytochrome P450 (CYP) enzymes

- Induction of phase II detoxifying enzymes via activation of NF-E2-related factor 2 (Nrf2)

- Modulation of cell cycle regulators

- Induction of apoptosis

- Inhibition of nuclear factor kappa B (NF-ĸB)

These mechanisms contribute to its potential anticancer properties and chemopreventive effects .

4-BITC exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it inhibits deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are implicated in tumorigenesis. The compound has demonstrated the ability to inhibit cell growth and migration in cancer cell lines, including L9981 cells, in a dose-dependent manner .

Table 1: Summary of Biological Activities

Anticancer Properties

A study investigated the effects of various isothiocyanates, including 4-BITC, on cancer cell lines. The results indicated that 4-BITC exhibited a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective concentration levels for inducing apoptosis in specific cancer types .

In another study focusing on its mechanism as a tubulin polymerization inhibitor, 4-BITC was shown to increase the percentage of cells in the G2/M phase after treatment, indicating its role in cell cycle arrest .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of isothiocyanates, including 4-BITC, against various bacterial strains. This property makes it a candidate for pharmaceutical applications aimed at combating infections .

Applications in Agriculture and Medicine

Agricultural Use : Due to its antimicrobial properties, 4-BITC is being explored as a biofumigant in agricultural practices. It can be released from certain plant species rich in glucosinolates to suppress soil-borne pathogens .

Medical Research : The compound's potential as an anticancer agent has led to increased interest in its pharmacological applications. Studies are ongoing to evaluate its efficacy in clinical settings and its safety profile for human use .

常见问题

Q. What are the recommended methods for synthesizing 4-butylphenyl isothiocyanate with high purity, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting 4-butylphenylamine with thiophosgene or carbon disulfide under controlled conditions. For example, thiourea derivatives can be converted to isothiocyanates via hydrolysis with hydrochloric acid . Purification steps may include recrystallization or column chromatography. Purity validation requires analytical techniques such as gas chromatography (GC) with flame ionization detection (FID), as described in studies quantifying benzyl isothiocyanate using retention time (13.470 min) and linear regression (R² ≥ 0.997) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm structural integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy for verifying the aromatic ring structure and isothiocyanate group (δ ~120–130 ppm for N=C=S).

- Fourier-transform infrared spectroscopy (FTIR) to identify the N=C=S stretching vibration (~2050–2150 cm⁻¹).

- High-performance liquid chromatography (HPLC) or GC for assessing purity and stability under varying pH/temperature .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for storage and handling protocols.

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Methodological Answer: Derivatization with phenyl isothiocyanate (PITC) followed by GC or LC-MS/MS is effective. For example, histamine quantification in tuna samples used PITC derivatization with optimized parameters: 28 µL triethylamine, 35 µL PITC, pH 6.9 buffer, achieving a detection limit of 0.36 µg/mL . Validation should adhere to ICH guidelines for precision (RSD < 5%), accuracy (recovery 90–110%), and robustness .

Advanced Research Questions

Q. How can experimental design principles optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: A two-stage approach is recommended:

- Screening : Use fractional factorial design to identify critical parameters (e.g., temperature, catalyst concentration, reaction time). For example, partial factorial designs with replication reduced variables in histamine derivatization studies .

- Optimization : Apply central composite design (CCD) to refine conditions. In one study, CCD optimized triethylamine and PITC volumes, achieving a quadratic model with R² > 0.95 . Response surface methodology (RSM) can further predict interactions between variables.

Q. What molecular mechanisms explain the chemopreventive potential of this compound in cancer models?

Methodological Answer: Isothiocyanates modulate carcinogen metabolism by:

- Phase I enzyme inhibition : Reducing cytochrome P450 activation of procarcinogens.

- Phase II enzyme induction : Enhancing glutathione S-transferase (GST) activity for detoxification .

Transcriptomic analyses, such as those on benzyl isothiocyanate in Staphylococcus aureus, reveal downregulation of virulence genes (e.g., hla, fnbA) and biofilm disruption, suggesting similar pathways may apply to 4-butylphenyl derivatives . Dose- and time-dependent studies are critical, as efficacy often requires concurrent exposure with carcinogens .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from:

- Experimental variables : Differences in dosage, model systems (e.g., in vitro vs. in vivo), or exposure duration. Meta-analyses should standardize protocols and include negative controls.

- Data normalization : Account for batch effects in transcriptomic studies using tools like DESeq2 or edgeR .

- Mechanistic context : Compare results with structurally similar compounds (e.g., phenethyl isothiocyanate) to identify structure-activity relationships (SARs) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to allyl isothiocyanate) .

- Storage : Keep in airtight containers at −20°C to prevent degradation.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to avoid releasing toxic vapors.

Q. How can transcriptomic data elucidate the role of this compound in modulating bacterial virulence?

Methodological Answer: RNA sequencing (RNA-seq) can identify differentially expressed genes (DEGs). For example, benzyl isothiocyanate downregulated S. aureus virulence genes (hla, psmα) by >2-fold, validated via qRT-PCR . Functional enrichment analysis (e.g., GO, KEGG) can map DEGs to pathways like quorum sensing or toxin production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。